Desmethyl Erlotinib Acetate

Description

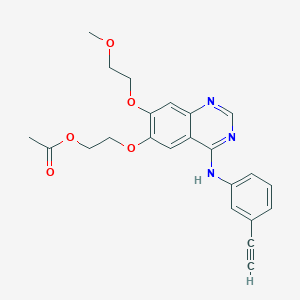

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVZQAPXNUGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581467 | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-15-2 | |

| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Desmethyl Erlotinib Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib Acetate, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide delineates the core mechanism of action of this compound, its interaction with the EGFR signaling cascade, and its pharmacokinetic profile. The document provides a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for professionals in oncology research and drug development.

Introduction

Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, targeting the epidermal growth factor receptor (EGFR). Upon administration, Erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, this compound (OSI-420)[1]. This metabolite is not merely a byproduct but a potent EGFR inhibitor in its own right, contributing significantly to the overall therapeutic efficacy of Erlotinib. Understanding the specific mechanism and characteristics of OSI-420 is paramount for optimizing treatment strategies and developing next-generation TKIs.

Mechanism of Action: Inhibition of EGFR Tyrosine Kinase

This compound functions as a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR. This action prevents the autophosphorylation of tyrosine residues on the receptor, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis[2][3].

Potency and Specificity

Multiple sources indicate that this compound and its parent drug, Erlotinib, are equipotent in their inhibition of EGFR. The half-maximal inhibitory concentration (IC50) for Erlotinib against human EGFR is 2 nM, and for the inhibition of EGFR autophosphorylation in tumor cells, it is 20 nM[2][3][4][5]. Given the equipotency, the inhibitory concentrations for this compound are considered to be in the same nanomolar range. This high potency allows for effective inhibition of EGFR signaling at clinically achievable concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative perspective with its parent compound, Erlotinib.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 Value | Reference(s) |

| Erlotinib/OSI-420 (equipotent) | Human EGFR | Cell-free kinase assay | 2 nM | [2][3][5] |

| Erlotinib/OSI-420 (equipotent) | EGFR Autophosphorylation | Intact tumor cell assay | 20 nM | [2][3] |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound (OSI-420) | Erlotinib | Reference(s) |

| Plasma Exposure (AUC) | 30% (range 12-59%) of Erlotinib | - | [2][3] |

| Clearance | >5-fold higher than Erlotinib | Mean clearance of 128 ml/min per m(2) | [2][3] |

| Half-life (t1/2) in Wistar rats | 11.96 ± 2.01 h | - | [6] |

| Cmax in human plasma (150 mg daily dose) | Variable, dependent on Erlotinib levels | ~1.39 µg/mL | [7] |

| AUC(0-∞) in human plasma (150 mg daily dose) | Variable, dependent on Erlotinib levels | - | [8] |

Signaling Pathways

This compound's inhibition of EGFR phosphorylation directly impacts major downstream signaling cascades crucial for tumor cell survival and proliferation. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.

EGFR Downstream Signaling Pathways

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Metabolism of Erlotinib to this compound

Caption: Metabolic conversion of Erlotinib to this compound.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for determining the IC50 value of a test compound like this compound against EGFR kinase activity.

Objective: To measure the in vitro potency of this compound in inhibiting EGFR kinase activity.

Materials:

-

Recombinant human EGFR (active kinase domain)

-

This compound (test compound)

-

ATP (Adenosine 5'-triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO as control) to the wells of a 96-well plate.

-

Prepare a master mix containing the EGFR enzyme and the peptide substrate in the kinase assay buffer. Add 10 µL of this master mix to each well.

-

-

Initiation of Kinase Reaction: Add 10 µL of ATP solution (in kinase assay buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Assay

Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Conclusion

This compound (OSI-420) is a critical contributor to the therapeutic effects of Erlotinib. Its equipotent and potent inhibition of the EGFR tyrosine kinase at nanomolar concentrations effectively blocks the downstream MAPK/ERK and PI3K/Akt/mTOR signaling pathways, which are fundamental to tumor cell proliferation and survival. The distinct pharmacokinetic profile of OSI-420, characterized by a higher clearance rate than its parent compound, is an important consideration in understanding the overall clinical activity of Erlotinib. This technical guide provides a foundational understanding of the core mechanism of this compound, intended to aid researchers and drug development professionals in the ongoing efforts to combat cancers driven by aberrant EGFR signaling.

References

- 1. ClinPGx [clinpgx.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics/pharmacodynamics of erlotinib and pharmacogenomic analysis of plasma and cerebrospinal fluid drug concentrations in Japanese patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Desmethyl Erlotinib Acetate

An In-Depth Technical Guide to the Biological Activity of Desmethyl Erlotinib

Abstract

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This document provides a comprehensive technical overview of the biological activity of desmethyl erlotinib, focusing on its mechanism of action, quantitative inhibitory data, pharmacokinetic profile, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals involved in oncology drug development and molecular pharmacology.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Desmethyl erlotinib functions as a potent, reversible inhibitor of the EGFR tyrosine kinase.[4][5] Similar to its parent compound erlotinib, it selectively targets the intracellular ATP-binding site of the EGFR.[3][6] This competitive inhibition prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades that are pivotal for tumor cell proliferation, survival, and metastasis.[3][7]

By blocking EGFR activation, desmethyl erlotinib effectively attenuates key signaling pathways, including the Ras/ERK/MAPK and PI3K/Akt/mTOR axes.[6] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in EGFR-dependent tumor cells.[6][7] Erlotinib and its active metabolite, desmethyl erlotinib, are particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[6][8][9]

Quantitative Biological Activity

Desmethyl erlotinib (OSI-420) is considered to be equipotent with its parent drug, erlotinib.[2] The primary measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%.

| Parameter | Analyte | Value | Target | Notes |

| IC50 | Desmethyl Erlotinib (OSI-420) HCl | 2 nM | EGFR Tyrosine Kinase | In vitro cell-free assay.[2][10] |

| IC50 | Erlotinib (Parent Drug) | 2 nM | EGFR Tyrosine Kinase | For comparison; demonstrates equipotency.[1][2][10] |

| Effective Concentration | Erlotinib + OSI-420 | >20 nM (7.9 ng/mL) | EGFR Inhibition in Intact Tumor Cells | Combined concentrations in CSF exceeded this threshold.[2] |

Pharmacokinetics and Metabolism

Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A1 and CYP1A2.[3] The principal metabolic pathway is O-demethylation of one of the two methoxyethyl side chains, resulting in the formation of the active metabolite desmethyl erlotinib (OSI-420).[3][11]

Pharmacokinetic studies have characterized the behavior of desmethyl erlotinib in plasma. While it is a major metabolite, its systemic exposure is lower than that of the parent drug due to significantly higher clearance.

| Parameter | Analyte | Value | Species | Notes |

| Plasma Exposure (AUC) | OSI-420 | 30% of Erlotinib (range: 12-59%) | Human | Demonstrates lower systemic exposure than the parent drug.[2] |

| Clearance | OSI-420 | >5-fold higher than Erlotinib | Human | Indicates rapid elimination from the body.[2] |

| Half-life (t½) | Desmethyl Erlotinib | 11.96 ± 2.01 hours | Wistar Rats | Data from a preclinical pharmacokinetic study.[4][5] |

Experimental Protocols

The determination of EGFR kinase inhibitory activity is a fundamental experiment for characterizing compounds like desmethyl erlotinib. Below is a detailed methodology based on a standard in vitro kinase assay.[2]

EGFR Kinase Inhibition Assay

-

Plate Preparation: 96-well microtiter plates are coated overnight at 37°C with a solution of 0.25 mg/mL Poly(Glu, Tyr) 4:1 (PGT), which serves as the substrate for the kinase. Excess PGT is aspirated, and plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

-

Compound Preparation: Desmethyl erlotinib is serially diluted in DMSO to create a range of test concentrations. These solutions are added to the wells to achieve a final DMSO concentration of approximately 2.5%.

-

Kinase Reaction: The kinase reaction is initiated by adding a 50 µL reaction mixture to each well. The mixture contains:

-

50 mM HEPES buffer (pH 7.3)

-

125 mM NaCl

-

24 mM MgCl₂

-

0.1 mM Sodium Orthovanadate

-

20 µM ATP

-

1.6 µg/mL Epidermal Growth Factor (EGF)

-

15 ng affinity-purified human EGFR

-

-

Incubation: The plate is incubated for 8-10 minutes at room temperature with constant shaking to allow the phosphorylation reaction to proceed.

-

Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is typically achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

-

Data Analysis: Absorbance is measured at 450 nm. The results are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.

References

- 1. abmole.com [abmole.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]

- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Desmethyl Erlotinib Acetate (OSI-420): An In-Depth Technical Guide on the Active Metabolite of Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an orally available small molecule, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is a widely used therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] Upon administration, erlotinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[3][4] One of the major metabolites formed is Desmethyl Erlotinib, also known as OSI-420.[1] This document provides a comprehensive technical overview of Desmethyl Erlotinib Acetate (OSI-420) as an active metabolite of Erlotinib, focusing on its pharmacological activity, metabolic pathways, and relevant experimental methodologies.

Core Concept: Bioactivation of Erlotinib to an Equipotent Metabolite

The biotransformation of Erlotinib to OSI-420 is a critical aspect of its pharmacology. OSI-420 is not an inactive byproduct but rather an active metabolite that retains significant biological activity.[1] Multiple studies have established that OSI-420 is equipotent to its parent compound, Erlotinib, in inhibiting EGFR tyrosine kinase activity.[5] This bioactivation contributes to the overall therapeutic effect of Erlotinib.

Data Presentation: Comparative Analysis of Erlotinib and OSI-420

While many sources state that Erlotinib and OSI-420 are equipotent, direct side-by-side comparative studies with IC50 values against a wide range of cell lines are not extensively published. The following tables summarize the available quantitative data for Erlotinib and the established equipotency of OSI-420.

Table 1: In Vitro Inhibitory Activity of Erlotinib against EGFR

| Compound | Assay Type | Target | IC50 (nM) |

| Erlotinib | Kinase Assay | EGFR | 2[5] |

| OSI-420 | Kinase Assay | EGFR | Stated to be equipotent to Erlotinib[5] |

Table 2: In Vitro Cytotoxicity of Erlotinib against Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | Erlotinib IC50 (µM) | Reference |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.007 | [6] |

| H3255 | Non-Small Cell Lung Cancer | L858R | 0.012 | [6] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [7] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | Not Specified | 5.00 ± 0.46 | [7] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Not Specified | 7.60 ± 0.51 | [7] |

| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 14.00 ± 1.19 | [7] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 11.81 ± 1.02 | [7] |

Note: OSI-420 is reported to be equipotent to Erlotinib, and therefore similar IC50 values are expected.

Signaling Pathways

Erlotinib Metabolism

Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, followed by CYP1A2.[3][4] The O-demethylation of Erlotinib at the 6-position of the quinazoline ring results in the formation of Desmethyl Erlotinib (OSI-420). Further metabolism of both Erlotinib and OSI-420 can occur through various pathways, including oxidation and glucuronidation.

EGFR Signaling Pathway Inhibition

Erlotinib and its active metabolite, OSI-420, exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR, they prevent its autophosphorylation, which is a critical step in the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

Experimental Protocols

In Vitro Metabolism of Erlotinib in Human Liver Microsomes

Objective: To determine the metabolic profile of Erlotinib and the formation of OSI-420 in a human liver microsomal system.

Materials:

-

Erlotinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Erlotinib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

-

Add Erlotinib to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS for the presence of Erlotinib and its metabolites, including OSI-420.

Data Analysis:

-

Monitor the disappearance of the parent drug (Erlotinib) and the formation of metabolites (OSI-420) over time.

-

Quantify the concentrations using a standard curve prepared for each analyte.

HPLC-MS/MS Quantification of Erlotinib and OSI-420 in Plasma

Objective: To accurately quantify the concentrations of Erlotinib and OSI-420 in plasma samples for pharmacokinetic studies.

Materials:

-

Plasma samples

-

Erlotinib and OSI-420 analytical standards

-

Internal standard (e.g., deuterated Erlotinib)

-

Acetonitrile

-

Formic acid

-

HPLC column (e.g., C18)

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Erlotinib, OSI-420, and the internal standard should be used.

-

Data Analysis:

-

Construct calibration curves for Erlotinib and OSI-420 using standards of known concentrations.

-

Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Erlotinib and OSI-420 on cancer cell lines and to calculate their IC50 values.

Materials:

-

Cancer cell line of interest (e.g., A549, PC-9)

-

Cell culture medium and supplements

-

Erlotinib and OSI-420

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Erlotinib or OSI-420 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound (OSI-420) is a pharmacologically active metabolite of Erlotinib that plays a significant role in its overall anti-cancer activity. Its equipotency to the parent compound highlights the importance of considering its formation and pharmacokinetics in drug development and clinical practice. The experimental protocols provided in this guide offer a framework for researchers to investigate the metabolism and activity of Erlotinib and OSI-420, contributing to a deeper understanding of their therapeutic effects. The visualization of the metabolic and signaling pathways provides a clear conceptual model for the mechanism of action of this important class of anti-cancer drugs.

References

- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

The Role of Desmethyl Erlotinib (OSI-420) in the EGFR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides an in-depth analysis of the role of Desmethyl Erlotinib in the EGFR signaling pathway. It covers its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and a visual representation of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of oncology, signal transduction, and drug development.

Introduction to EGFR and the Erlotinib Family

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for normal cellular function.[2][3] However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4]

Erlotinib is a small-molecule tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[3][5] Desmethyl Erlotinib (OSI-420) is the active O-desmethylated metabolite of Erlotinib and is considered to be equipotent to its parent compound in inhibiting EGFR.[6]

Mechanism of Action of Desmethyl Erlotinib (OSI-420)

Desmethyl Erlotinib (OSI-420) exerts its inhibitory effect on the EGFR signaling pathway through competitive and reversible binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.[5] By occupying this site, OSI-420 prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, leading to the suppression of pro-survival and proliferative signals.[3]

The primary downstream signaling cascades affected by OSI-420-mediated EGFR inhibition are:

-

The Ras/Raf/MAPK Pathway: Inhibition of EGFR phosphorylation prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the subsequent MAP kinase cascade (Raf-MEK-ERK). This pathway is centrally involved in cell proliferation.[2][3]

-

The PI3K/Akt Pathway: EGFR inhibition also prevents the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt. The PI3K/Akt pathway is a major regulator of cell survival and apoptosis.[2][7]

The net effect of these actions is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[8]

Quantitative Data

The inhibitory potency of Desmethyl Erlotinib (OSI-420) against EGFR has been quantified in various studies. The following tables summarize the key quantitative data available.

| Compound | Target | IC50 (in vitro kinase assay) | Reference |

| Desmethyl Erlotinib (OSI-420) | EGFR | 2 nM | [6] |

| Erlotinib | EGFR | 2 nM | [6] |

| Pharmacokinetic Parameter | Value | Species | Reference |

| Terminal Half-Life (t1/2) | 5.2 h (for Erlotinib) | Non-human primate | [9] |

| OSI-420 Plasma Exposure (AUC) | 30% of Erlotinib | Non-human primate | [9] |

| OSI-420 Clearance | >5-fold higher than Erlotinib | Non-human primate | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Desmethyl Erlotinib (OSI-420) on the EGFR signaling pathway.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by recombinant human EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

96-well microplates

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (50 mM HEPES pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM Sodium Orthovanadate)

-

ATP solution (20 µM)

-

Desmethyl Erlotinib (OSI-420) stock solution (in DMSO)

-

Wash buffer (PBS with 0.1% Tween-20)

-

Blocking buffer (Wash buffer with 1% BSA)

-

HRP-conjugated anti-phosphotyrosine antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat 96-well plates with 100 µL/well of 0.25 mg/mL Poly(Glu, Tyr) 4:1 substrate in PBS and incubate overnight at 37°C.

-

Washing: Remove excess substrate and wash the plate three times with wash buffer.

-

Compound Addition: Prepare serial dilutions of Desmethyl Erlotinib (OSI-420) in kinase buffer. Add 50 µL of the diluted compound or vehicle control (DMSO) to the wells.

-

Enzyme Addition: Add 15 ng of recombinant EGFR kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 20 µM ATP. Incubate for 8 minutes at room temperature with constant shaking.[6]

-

Termination: Terminate the reaction by aspirating the reaction mixture and washing four times with wash buffer.[6]

-

Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate and incubate in the dark. Stop the reaction with 100 µL of stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Desmethyl Erlotinib (OSI-420) compared to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the effect of Desmethyl Erlotinib (OSI-420) on the phosphorylation of EGFR in whole cells.

Materials:

-

Cancer cell line with high EGFR expression (e.g., A-431)

-

Cell culture medium and supplements

-

Desmethyl Erlotinib (OSI-420)

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture A-431 cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of Desmethyl Erlotinib (OSI-420) for 1 hour.[8]

-

Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5 minutes.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and a loading control (e.g., β-actin).

Visualizing the Role of Desmethyl Erlotinib (OSI-420)

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the mechanism of inhibition by Desmethyl Erlotinib (OSI-420), and a typical experimental workflow.

Caption: EGFR signaling pathway and inhibition by Desmethyl Erlotinib (OSI-420).

Caption: Experimental workflow for assessing EGFR inhibition.

Conclusion

Desmethyl Erlotinib (OSI-420), the active metabolite of Erlotinib, is a potent inhibitor of the EGFR signaling pathway. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, leads to the effective blockade of downstream pro-proliferative and pro-survival signals. The equipotency of OSI-420 with its parent compound, Erlotinib, underscores its significance in the therapeutic efficacy observed in patients. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of EGFR inhibitors. A thorough understanding of the molecular interactions and cellular consequences of EGFR inhibition by compounds like Desmethyl Erlotinib is paramount for the advancement of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. SMPDB [smpdb.ca]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 9. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethyl Erlotinib Acetate: A Technical Guide to its Application as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Desmethyl Erlotinib Acetate's function as a click chemistry reagent. Desmethyl Erlotinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, possesses a terminal alkyne group, rendering it a valuable tool for bioconjugation and drug development research through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This document details the underlying mechanism of action of Erlotinib, outlines experimental protocols for utilizing Desmethyl Erlotinib in click chemistry, and presents relevant data for researchers in the field.

Introduction: The Role of Click Chemistry in Drug Development

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1] In drug development, click chemistry provides a powerful method for creating diverse libraries of compounds, synthesizing antibody-drug conjugates, and developing targeted drug delivery systems.

Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a potent EGFR tyrosine kinase inhibitor.[1][2] The presence of a terminal alkyne group in its structure makes Desmethyl Erlotinib a readily available and highly specific reagent for click chemistry applications.[1][2] This allows for the conjugation of Desmethyl Erlotinib to a variety of molecules, including fluorescent dyes, biotin, and larger biomolecules, to study its biological activity, develop targeted therapies, and create novel diagnostic tools.

Erlotinib's Mechanism of Action and the EGFR Signaling Pathway

Erlotinib functions as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] EGFR is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[3][6][7]

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway and the inhibitory action of Desmethyl Erlotinib conjugates.

Quantitative Data for Desmethyl Erlotinib

While specific quantitative data for the click reaction kinetics and yields of this compound are not extensively available in the public domain, the following table summarizes key properties of the parent compound, Desmethyl Erlotinib (OSI-420). This information is crucial for designing and executing experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁N₃O₄ | [8] |

| Molecular Weight | 379.41 g/mol | [8] |

| Purity | >99% (commercially available) | [8] |

| Solubility | ≥ 2.08 mg/mL in DMSO | [2] |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of an alkyne-modified Erlotinib derivative and a general protocol for its use in a copper-catalyzed click chemistry reaction.

Synthesis of an Alkyne-Modified Erlotinib Derivative

This protocol is adapted from a general method for synthesizing Erlotinib derivatives and can be applied to produce Desmethyl Erlotinib with a reactive alkyne group.

Materials:

-

Appropriate precursor for Desmethyl Erlotinib synthesis

-

3-ethynylaniline

-

Isopropanol

-

Pyridine

-

Copper(I) iodide (CuI)

-

Azide-containing molecule of interest

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

The synthesis of the quinazolone derivative of Desmethyl Erlotinib is achieved through a reaction with 3-ethynylaniline in the presence of pyridine as a catalyst in an isopropanol environment.

-

The resulting alkyne-modified Desmethyl Erlotinib is then purified using standard techniques such as column chromatography.

-

For the click reaction, the purified Desmethyl Erlotinib derivative is reacted with an azide-containing compound in the presence of a copper(I) catalyst. A study on Erlotinib derivatives used Copper(I) iodide (CuI) as the catalyst at 80°C.[7]

-

The final clicked product is purified to remove any unreacted starting materials and catalyst.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an alkyne-containing molecule, such as Desmethyl Erlotinib, with an azide-containing molecule.

Materials:

-

Alkyne-modified Desmethyl Erlotinib

-

Azide-containing molecule (e.g., fluorescent dye azide, biotin azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand

-

Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Prepare stock solutions of all reagents in the appropriate solvent.

-

In a reaction vessel, combine the alkyne-modified Desmethyl Erlotinib and the azide-containing molecule.

-

Add the copper(II) sulfate solution.

-

Add the stabilizing ligand (THPTA or TBTA) solution. The ligand helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical method (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be purified using methods such as column chromatography or HPLC to isolate the desired triazole conjugate.

Experimental and Logical Workflow Diagrams

Synthesis and Click Chemistry Workflowdot

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

Pharmacokinetic Profile of Desmethyl Erlotinib Acetate in Rat Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Desmethyl Erlotinib Acetate (OSI-420), the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, in rat models. The following sections detail quantitative pharmacokinetic data, experimental methodologies, and relevant biological pathways to support further research and development in this area.

Core Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Rats

The pharmacokinetic profile of Desmethyl Erlotinib (OSI-420) has been characterized in Sprague-Dawley rats following oral administration of Erlotinib. The key parameters are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Male Sprague-Dawley Rats

| Parameter | Control Group (Normal Saline) |

| Cmax (ng/mL) | 455.32 ± 67.24 |

| AUC(0-∞) (ng·h/mL) | 4875.29 ± 733.41 |

| CLz/F (L/h/kg) | 3.15 ± 0.48 |

Data represents mean ± standard deviation. These parameters were determined following a single oral administration of 15 mg/kg Erlotinib.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of pharmacokinetic studies. The following protocol outlines the key steps involved in determining the pharmacokinetic profile of Desmethyl Erlotinib in rats.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats.[1]

-

Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing: A single oral dose of 15 mg/kg of Erlotinib is administered to the rats.[1]

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points post-administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Analytical Method: The concentration of Desmethyl Erlotinib (OSI-420) in the plasma samples is quantified using a validated Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]

Pharmacokinetic Analysis

-

The plasma concentration-time data for Desmethyl Erlotinib is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, AUC, and clearance (CLz/F).[1]

Metabolic Pathway and Experimental Workflow

Visualizing the metabolic conversion of Erlotinib and the typical workflow of a pharmacokinetic study can provide a clearer understanding of the processes involved.

The metabolism of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), is primarily mediated by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP1A1 playing the most significant roles.[2] This biotransformation occurs through O-demethylation.[3]

The workflow for a typical pharmacokinetic study in rats involves several key stages, from animal acclimatization to the final analysis and reporting of pharmacokinetic parameters.[1][4][5] This systematic process ensures the generation of reliable and reproducible data.

References

- 1. e-century.us [e-century.us]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. optibrium.com [optibrium.com]

The Unseen Players: A Technical Guide to the Therapeutic Potential of Erlotinib Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] While the therapeutic efficacy of the parent drug is well-established, a comprehensive understanding of its metabolites is crucial for optimizing treatment strategies, predicting patient outcomes, and overcoming drug resistance. This technical guide provides an in-depth exploration of the therapeutic potential of erlotinib metabolites, focusing on their pharmacological activity, pharmacokinetic profiles, and the intricate signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to further investigate these "unseen players" in erlotinib's clinical activity.

Introduction: Beyond the Parent Drug

Erlotinib's mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.[2][3] However, erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[3][4] The most significant of these is O-desmethyl-erlotinib, also known as OSI-420, which has demonstrated pharmacological activity comparable to the parent compound.[3][4][5] Understanding the contribution of this and other metabolites to the overall clinical efficacy and potential for toxicity is a critical area of research. This guide delves into the known metabolites of erlotinib, their biochemical properties, and their impact on the EGFR signaling network.

Erlotinib Metabolism and Key Metabolites

Erlotinib is primarily metabolized by hepatic CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP3A5.[3][4] The main biotransformation pathway is O-demethylation, resulting in the active metabolite OSI-420.[5] Other metabolic pathways include oxidation and hydroxylation.[5]

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties

The following tables summarize key quantitative data for erlotinib and its primary active metabolite, OSI-420.

| Compound | Description | Enzymes Involved | Pharmacological Activity |

| Erlotinib | Parent Drug | CYP3A4, CYP1A1, CYP1A2, CYP3A5 | Potent EGFR Tyrosine Kinase Inhibitor |

| OSI-420 (M14) | O-desmethyl-erlotinib | CYP3A4, CYP1A1, CYP1A2 | Active, comparable to Erlotinib |

| M11 | Carboxylic acid derivative | - | Inactive |

| M6 | Carboxylic acid derivative | - | Inactive |

| M16 | Aromatic hydroxylation product | - | Inactive |

Table 1: Major Metabolites of Erlotinib and their Characteristics [5]

| Compound | Parameter | Value | Matrix | Reference |

| Erlotinib | IC50 (EGFR Kinase) | 2 nM | In vitro kinase assay | [6] |

| Erlotinib | IC50 (Cell-based) | ~30 nM | PC9 cells | [7] |

| OSI-420 | Concentration | ~10% of Erlotinib | Human Plasma | [4] |

| Erlotinib | Cmax (150 mg dose) | 1,774 ± 568 ng/mL | Human Plasma | [8] |

| OSI-420 | Cmax (150 mg dose) | 149 ± 68 ng/mL | Human Plasma | [8] |

| Erlotinib | AUC (150 mg dose) | 29,493 ± 13,327 ng·h/mL | Human Plasma | [8] |

| OSI-420 | AUC (150 mg dose) | 3,189 ± 2,059 ng·h/mL | Human Plasma | [8] |

| Erlotinib | Half-life | 36.2 hours | Human Plasma | [9] |

Table 2: Quantitative Pharmacokinetic and Pharmacodynamic Data for Erlotinib and OSI-420

Signaling Pathways Modulated by Erlotinib and its Metabolites

Erlotinib and its active metabolite OSI-420 exert their therapeutic effects by inhibiting the EGFR signaling cascade. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream pathways critical for cancer cell survival and proliferation, namely the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[10]

Mechanisms of acquired resistance to erlotinib often involve bypassing the EGFR blockade. This can occur through secondary mutations in EGFR (e.g., T790M), amplification of other receptor tyrosine kinases like MET, or activation of downstream signaling components.[11] The role of erlotinib metabolites in these resistance mechanisms is an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the therapeutic potential of erlotinib metabolites.

Quantification of Erlotinib and its Metabolites by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of erlotinib and its metabolites in human plasma.[4]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., deuterated erlotinib).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: XBridge BEH C18, 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.7 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for erlotinib and each metabolite.

-

In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of erlotinib metabolites on cancer cell lines.[12][13]

-

Cell Culture:

-

Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of the erlotinib metabolite in culture medium.

-

Replace the medium in the wells with the metabolite-containing medium.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Western Blot for EGFR Phosphorylation

This protocol assesses the inhibitory effect of erlotinib metabolites on EGFR activation.[14][15]

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency in 6-well plates.

-

Treat cells with the erlotinib metabolite for the desired time.

-

Stimulate with EGF (100 ng/mL) for 10 minutes before lysis.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an ECL substrate and an imaging system.

-

Normalize the phospho-EGFR signal to the total EGFR signal.

-

Therapeutic Potential and Future Directions

The active metabolite OSI-420 likely contributes significantly to the overall therapeutic effect of erlotinib. Its comparable in vitro activity and substantial plasma concentrations suggest that it should be considered in pharmacokinetic-pharmacodynamic (PK-PD) modeling and therapeutic drug monitoring. Further research is warranted to explore the following:

-

Activity of Minor Metabolites: The biological activities of other erlotinib metabolites are largely unknown. A systematic evaluation of their potential anti-cancer effects or off-target toxicities is needed.

-

Role in Drug Resistance: Investigating whether specific metabolic profiles are associated with the development of resistance to erlotinib could lead to the identification of predictive biomarkers.

-

Personalized Medicine: Understanding inter-individual variability in erlotinib metabolism, potentially influenced by genetic polymorphisms in CYP enzymes, could enable personalized dosing strategies to maximize efficacy and minimize toxicity.

Conclusion

The metabolites of erlotinib, particularly the active metabolite OSI-420, are not merely byproducts but active participants in the drug's therapeutic profile. A deeper understanding of their pharmacology is essential for the continued development and optimization of EGFR-targeted therapies. The data and protocols presented in this guide provide a framework for researchers to further elucidate the therapeutic potential of these often-overlooked molecules, ultimately contributing to improved outcomes for cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Quantitative Analysis of Desmethyl Erlotinib (OSI-420) Using LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Additionally, this guide includes a summary of quantitative data and visual diagrams of the experimental workflow and the relevant biological pathway to facilitate a deeper understanding of the analytical method and the compound's context in drug metabolism and signaling.

Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It functions by reversibly binding to the ATP-binding site of EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades associated with cell proliferation and growth.[2][3] Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor, to its active metabolite, O-desmethyl erlotinib (OSI-420).[1][2] OSI-420 is pharmacologically active and contributes to the overall therapeutic effect and potential toxicity of Erlotinib.[2][4] Therefore, accurate quantification of both Erlotinib and its metabolite OSI-420 in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3][5] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods.[6][7]

Pharmacokinetics and Metabolism of Erlotinib

Following oral administration, Erlotinib is absorbed and widely distributed in the body.[2] It is extensively metabolized, with less than 2% of the drug excreted unchanged.[8][9] The primary route of elimination is through metabolism, mainly by O-demethylation to form OSI-420.[2][8] Both Erlotinib and OSI-420 have a half-life that allows for once-daily dosing.[1][10] The exposure to OSI-420 in plasma is approximately 30% of that of the parent drug, Erlotinib.[4]

Erlotinib Signaling Pathway

Erlotinib targets the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting EGFR, Erlotinib blocks downstream signaling, which can lead to the inhibition of tumor growth.

Quantitative Analysis Data

The following table summarizes the key parameters for the quantitative analysis of Desmethyl Erlotinib (OSI-420) using a validated LC-MS/MS method.[3][6]

| Parameter | Value | Reference |

| Analyte | Desmethyl Erlotinib (OSI-420) | [3] |

| Internal Standard | 4-Methyl Erlotinib (OSI-597) | [6] |

| Matrix | Human Plasma | [3][6] |

| Linearity Range | 0.5 - 500 ng/mL | [3][6] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |

| Accuracy | < 14% (17% at LLOQ) | [6] |

| Precision (%RSD) | < 14% (17% at LLOQ) | [6] |

| Extraction Recovery | > 99% | [3] |

Experimental Protocols

Sample Preparation: Protein Precipitation[3][6]

-

To 50 µL of plasma sample, add 200 µL of cold methanol containing the internal standard (e.g., 4-Methyl Erlotinib at a concentration of 12.5 ng/mL).

-

Vortex the mixture to precipitate the plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][6]

-

LC System: Waters Acquity UPLC or equivalent

-

Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.

-

Flow Rate: 0.7 mL/min

-

Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer or equivalent

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Total Run Time: Approximately 7 minutes

Mass Spectrometer Parameters: [3]

| Parameter | Setting |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Cone Gas Flow | 24 L/Hr |

| Desolvation Gas Flow | 990 L/Hr |

| Collision Gas | Argon |

| Collision Gas Flow | 0.14 mL/min |

MRM Transitions (Example):

-

Desmethyl Erlotinib (OSI-420): Specific precursor and product ion m/z values would be determined during method development.

-

4-Methyl Erlotinib (OSI-597 - Internal Standard): Specific precursor and product ion m/z values would be determined during method development.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Desmethyl Erlotinib in plasma samples.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative determination of Desmethyl Erlotinib (OSI-420) in human plasma. This methodology is well-suited for therapeutic drug monitoring and pharmacokinetic studies, enabling a better understanding of Erlotinib's metabolism and its contribution to clinical outcomes. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. diva-portal.org [diva-portal.org]

- 4. selleckchem.com [selleckchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Application Note: A Stability-Indicating HPLC Method for the Simultaneous Determination of Erlotinib and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Erlotinib and its major metabolites, including the active metabolite O-desmethyl Erlotinib (OSI-420). The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Erlotinib in pharmaceutical formulations. The protocol has been validated according to ICH guidelines and is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range. Additionally, forced degradation studies were conducted to establish the stability-indicating nature of the method.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.[1] Erlotinib reversibly binds to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[2][3] The metabolism of Erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites.[3] The major active metabolite is O-desmethyl Erlotinib (OSI-420), which also exhibits pharmacological activity.[3] Therefore, a reliable analytical method for the simultaneous determination of Erlotinib and its key metabolites is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note provides a detailed protocol for a validated stability-indicating HPLC method suitable for these purposes.

Signaling Pathway of Erlotinib

Caption: Erlotinib's Inhibition of EGFR Signaling.

Experimental Protocols

Materials and Reagents

-

Erlotinib Hydrochloride reference standard

-

OSI-420 (O-desmethyl Erlotinib) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade/Milli-Q)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method. For higher sensitivity and specificity, particularly for biological samples, an LC-MS/MS system is recommended.[4][5]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic modifier (e.g., acetonitrile).[6] A common starting point is a ratio of 50:50 (v/v).[7] |

| Flow Rate | 1.0 mL/min[6][8] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient or controlled at 30°C[7] |

| Detection Wavelength | 248 nm for UV/PDA detection[7] |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Erlotinib and its metabolite reference standards in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Pharmaceutical Dosage Forms)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Erlotinib and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 25 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a suitable concentration for HPLC analysis.

Method Validation

The analytical method should be validated according to ICH guidelines, including the parameters summarized in the table below.

Table 2: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | Dependent on application | 1 - 100 |

| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 2% | Intraday: < 1.5%, Interday: < 1.8% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Limit of Detection (LOD) (µg/mL) | Signal-to-noise ratio of 3:1 | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-noise ratio of 10:1 | 0.3 |

| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Confirmed by forced degradation studies. |

| Robustness | Insignificant variation in results with small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate). | %RSD < 2% for all variations. |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Erlotinib.

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.[8]

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.[8]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[8]

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and its metabolites.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Observations |

| Acidic (0.1 N HCl) | Variable | Significant degradation observed in some studies.[8] |

| Alkaline (0.1 N NaOH) | Variable | Significant degradation observed in some studies.[8] |

| Oxidative (3% H₂O₂) | Variable | Significant degradation observed in some studies.[8] |

| Thermal (105°C) | Stable | Generally found to be stable. |

| Photolytic (UV light) | Variable | Degradation observed under photolytic stress.[8] |

Experimental Workflow

Caption: HPLC Method Development Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a stability-indicating HPLC method for the simultaneous determination of Erlotinib and its metabolites. The presented method is accurate, precise, and robust, making it a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of Erlotinib. The inclusion of forced degradation studies ensures the specificity of the method in the presence of degradation products, which is critical for stability testing and quality control.

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]

- 5. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-based Assays with Desmethyl Erlotinib Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib itself is a clinically approved targeted therapy for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Desmethyl Erlotinib Acetate is a prodrug form that is expected to be converted to the active Desmethyl Erlotinib within the cell. As an EGFR inhibitor, Desmethyl Erlotinib blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Desmethyl Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1]

Data Presentation

The inhibitory activity of Desmethyl Erlotinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Desmethyl Erlotinib (OSI-420) and its parent drug, Erlotinib, are considered to be equipotent.[1] The following table summarizes the IC50 values of Erlotinib in various cancer cell lines, which can be considered indicative of the potency of Desmethyl Erlotinib.

| Cell Line | Cancer Type | IC50 (nM) |

| HNS | Head and Neck | 20 |

| DiFi | Colon | - |

| MDA-MB-468 | Breast | - |

| A549 | NSCLC | >20,000 |

| H322 | NSCLC | >20,000 |

| H3255 | NSCLC | 29 |

| H358 | NSCLC | >20,000 |

| H1650 | NSCLC | >20,000 |

| H1975 | NSCLC | >20,000 |

| H1299 | NSCLC | >20,000 |

| H596 | NSCLC | >20,000 |

| AsPC-1 | Pancreatic | ~5,800 |

| BxPC-3 | Pancreatic | ~1,260 |

Note: The IC50 for DiFi and MDA-MB-468 cells was not explicitly provided in the search results, but Erlotinib potently inhibits EGFR activation in these cells. The IC50 values for pancreatic cancer cell lines were converted from micromolar to nanomolar.[1][4]

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to assess the biological activity of this compound: a cell viability assay, a western blot for target engagement, and an apoptosis assay.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, H3255)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for dissolving the compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-